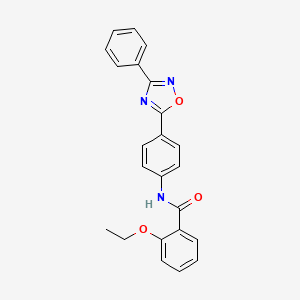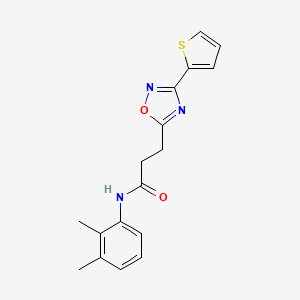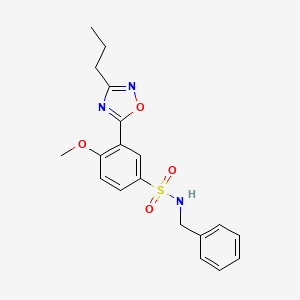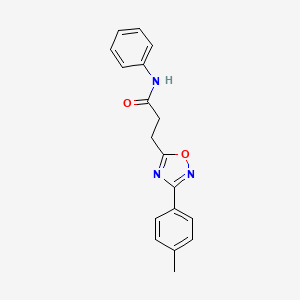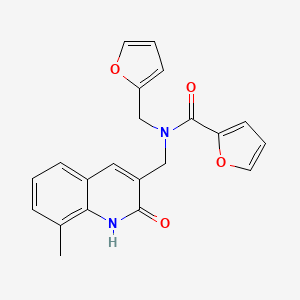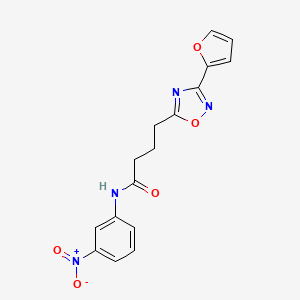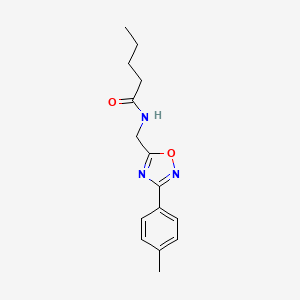
N-((3-(p-tolyl)-1,2,4-oxadiazol-5-yl)methyl)pentanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-((3-(p-tolyl)-1,2,4-oxadiazol-5-yl)methyl)pentanamide, also known as PTAA, is a chemical compound that has gained attention in scientific research due to its potential applications in various fields.
Mecanismo De Acción
The mechanism of action of N-((3-(p-tolyl)-1,2,4-oxadiazol-5-yl)methyl)pentanamide in biological systems is not fully understood. However, studies have suggested that N-((3-(p-tolyl)-1,2,4-oxadiazol-5-yl)methyl)pentanamide may induce apoptosis (programmed cell death) in cancer cells by activating the caspase pathway. N-((3-(p-tolyl)-1,2,4-oxadiazol-5-yl)methyl)pentanamide has also been shown to exhibit antioxidant activity, which may contribute to its potential as a therapeutic agent.
Biochemical and Physiological Effects:
N-((3-(p-tolyl)-1,2,4-oxadiazol-5-yl)methyl)pentanamide has been shown to exhibit low toxicity in vitro and in vivo. In addition, N-((3-(p-tolyl)-1,2,4-oxadiazol-5-yl)methyl)pentanamide has been shown to have a low affinity for serum proteins, which may contribute to its potential as a therapeutic agent. However, further studies are needed to fully understand the biochemical and physiological effects of N-((3-(p-tolyl)-1,2,4-oxadiazol-5-yl)methyl)pentanamide.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of N-((3-(p-tolyl)-1,2,4-oxadiazol-5-yl)methyl)pentanamide is its fluorescent properties, which make it a useful tool for imaging and detection in biological systems. However, N-((3-(p-tolyl)-1,2,4-oxadiazol-5-yl)methyl)pentanamide has limited solubility in aqueous solutions, which may limit its use in certain applications. In addition, further studies are needed to fully understand the potential toxicity of N-((3-(p-tolyl)-1,2,4-oxadiazol-5-yl)methyl)pentanamide in vivo.
Direcciones Futuras
Future research on N-((3-(p-tolyl)-1,2,4-oxadiazol-5-yl)methyl)pentanamide may focus on its potential applications in cancer therapy, as well as its use as a fluorescent probe for the detection of reactive oxygen species. In addition, further studies are needed to fully understand the mechanism of action of N-((3-(p-tolyl)-1,2,4-oxadiazol-5-yl)methyl)pentanamide in biological systems, as well as its potential toxicity in vivo. Finally, the development of new synthesis methods for N-((3-(p-tolyl)-1,2,4-oxadiazol-5-yl)methyl)pentanamide may also be an area of future research.
Métodos De Síntesis
N-((3-(p-tolyl)-1,2,4-oxadiazol-5-yl)methyl)pentanamide can be synthesized through a multistep process that involves the reaction of p-tolyl hydrazine with ethyl acetoacetate, followed by the reaction of the resulting compound with pentanoyl chloride. The final step involves the reaction of the resulting compound with hydroxylamine hydrochloride to produce N-((3-(p-tolyl)-1,2,4-oxadiazol-5-yl)methyl)pentanamide.
Aplicaciones Científicas De Investigación
N-((3-(p-tolyl)-1,2,4-oxadiazol-5-yl)methyl)pentanamide has been studied for its potential applications in various fields, including materials science, analytical chemistry, and biological research. In materials science, N-((3-(p-tolyl)-1,2,4-oxadiazol-5-yl)methyl)pentanamide has been used as a fluorescent probe for the detection of heavy metal ions. In analytical chemistry, N-((3-(p-tolyl)-1,2,4-oxadiazol-5-yl)methyl)pentanamide has been used as a chiral selector for the separation of enantiomers. In biological research, N-((3-(p-tolyl)-1,2,4-oxadiazol-5-yl)methyl)pentanamide has been studied for its potential as an anti-cancer agent and as a fluorescent probe for the detection of reactive oxygen species.
Propiedades
IUPAC Name |
N-[[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl]pentanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N3O2/c1-3-4-5-13(19)16-10-14-17-15(18-20-14)12-8-6-11(2)7-9-12/h6-9H,3-5,10H2,1-2H3,(H,16,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HQPBKJIXHWDAOZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(=O)NCC1=NC(=NO1)C2=CC=C(C=C2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[4-(Phenylsulfamoyl)phenoxy]acetamide](/img/structure/B7705904.png)
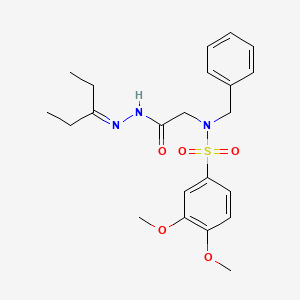
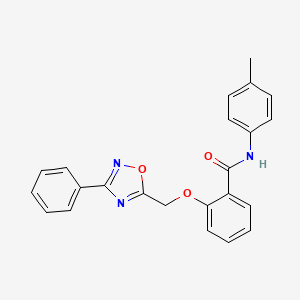

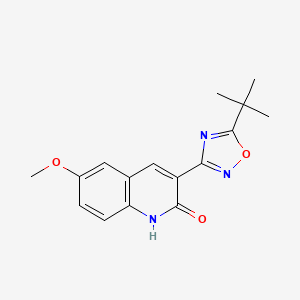
![N-(3-(1H-imidazol-1-yl)propyl)-2-methyl-6-oxo-2,6-dihydro-1H-pyrrolo[3,2,1-ij]quinoline-5-carboxamide](/img/structure/B7705935.png)
